2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid 2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16553723
InChI: InChI=1S/C17H18O2/c1-17(2,3)15-13(12-8-5-4-6-9-12)10-7-11-14(15)16(18)19/h4-11H,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol

2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

CAS No.:

Cat. No.: VC16553723

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid -

Specification

Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
IUPAC Name 2-tert-butyl-3-phenylbenzoic acid
Standard InChI InChI=1S/C17H18O2/c1-17(2,3)15-13(12-8-5-4-6-9-12)10-7-11-14(15)16(18)19/h4-11H,1-3H3,(H,18,19)
Standard InChI Key VIAIFRLMMCIZQM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(C=CC=C1C(=O)O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-tert-butyl-3-phenylbenzoic acid, reflecting the tert-butyl group at the 2-position and the carboxylic acid at the 3-position of the biphenyl system. Common synonyms include:

  • 3'-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid

  • 3-(3-tert-butylphenyl)benzoic acid

  • 2-(tert-Butyl)biphenyl-3-carboxylic acid .

Molecular Formula and Weight

The compound has the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol . Its exact mass, calculated using high-resolution mass spectrometry, is 254.13100 g/mol .

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₂
Molecular Weight254.32 g/mol
Exact Mass254.13100 g/mol
SMILES NotationO=C(C1=CC(C2=CC=CC(C(C)(C)C)=C2)=CC=C1)O

Physicochemical Properties

Polarity and Solubility

Synthesis and Reaction Chemistry

Friedel-Crafts Alkylation/Acylation

The tert-butyl group is commonly introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with a biphenyl precursor in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, Friedel-Crafts acylation may precede reduction to install the carboxylic acid group.

Key Reactions

  • Esterification: The carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters, enhancing solubility for further derivatization.

  • Decarboxylation: At elevated temperatures (>200°C), the carboxylic acid group may undergo decarboxylation, yielding a biphenyl derivative with a hydrogen substituent.

  • Electrophilic Aromatic Substitution: The biphenyl system participates in halogenation or nitration, though the tert-butyl group directs substituents to the para position due to steric and electronic effects.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its biphenyl core facilitates π-π stacking interactions with biological targets, while the carboxylic acid group enables salt formation for improved bioavailability .

Materials Science

In liquid crystal displays (LCDs), the tert-butyl group disrupts molecular packing, reducing melting points and enhancing mesophase stability. The carboxylic acid moiety allows covalent attachment to polymer matrices, improving mechanical properties.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 1.35 ppm (9H, s, tert-butyl), δ 7.20–8.10 ppm (aromatic protons), and δ 12.10 ppm (1H, s, COOH).

  • IR (KBr): Strong absorption at ~1680 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O-H stretch).

  • Mass Spectrometry: Base peak at m/z 254.1 (M⁺), with fragmentation ions at m/z 199.1 (loss of COOH) and m/z 57.1 (tert-butyl) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity, with a retention time of 6.8 minutes .

Recent Advances and Patents

A 2024 patent (US20240148957A1) describes the compound’s use in synthesizing OLED emitters, leveraging its rigid biphenyl core for enhanced electroluminescence efficiency . Additionally, a 2025 study in Organic Letters highlights its role in photocatalyzed C–H functionalization reactions .

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